molecular formula C11H9ClFNO3 B1425573 1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 1270831-90-7

1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1425573
CAS RN: 1270831-90-7
M. Wt: 257.64 g/mol
InChI Key: YXJIDESZQKFMAO-UHFFFAOYSA-N
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Description

The compound seems to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylic acid group. It also has a phenyl ring with chlorine and fluorine substituents .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a pyrrolidine ring attached to a phenyl ring via a carbonyl group. The phenyl ring would have chlorine and fluorine substituents .


Chemical Reactions Analysis

The compound might undergo reactions similar to other phenylboronic acids, such as Suzuki-Miyaura coupling .

Scientific Research Applications

Synthesis and Antioxidant Activity

A study by Tumosienė et al. (2019) focused on synthesizing derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, which are closely related to the requested compound. These derivatives displayed significant antioxidant activity, surpassing even that of ascorbic acid in some instances. This highlights the potential of similar compounds in antioxidant applications (Tumosienė et al., 2019).

Intermediate for Anticancer Drugs

Zhang et al. (2019) reported on the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an intermediate for various biologically active anticancer drugs. This underscores the role of similar chemical compounds in the development of new anticancer treatments (Zhang et al., 2019).

Aurora Kinase Inhibition and Cancer Treatment

A compound structurally similar to the one , described by ロバート ヘンリー,ジェームズ (2006), was noted for its ability to inhibit Aurora A kinase, suggesting potential utility in cancer therapy (ロバート ヘンリー,ジェームズ, 2006).

Antibacterial Activity

Egawa et al. (1984) explored compounds like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, which showed notable antibacterial activity. This illustrates the compound's potential in the development of new antibacterial agents (Egawa et al., 1984).

Non-linear Optics and Drug Development

Murthy et al. (2017) studied 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), which is related to the requested compound. Their research highlighted the potential of such molecules in non-linear optics and as lead compounds in anti-cancer drug development (Murthy et al., 2017).

properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3/c12-8-2-1-7(4-9(8)13)14-5-6(11(16)17)3-10(14)15/h1-2,4,6H,3,5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXJIDESZQKFMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Chloro-3-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid
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Reactant of Route 3
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